molecular formula C6H8ClNO2S B2467940 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride CAS No. 2229531-02-4

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride

Cat. No.: B2467940
CAS No.: 2229531-02-4
M. Wt: 193.65
InChI Key: YHELDPLBLLOEEV-UHFFFAOYSA-N
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Description

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2S·HCl and a molecular weight of 193.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHELDPLBLLOEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride serves as a fundamental building block in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new materials and compounds.

Key Reactions :

  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Generation of alcohol derivatives.
  • Substitution : Creation of acylated or alkylated products.

Biology

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Studies have shown its potential to inhibit bacterial growth and its interaction with various biological targets.

Biological Activities :

  • Antimicrobial Activity : Inhibits bacterial growth by targeting cell wall synthesis pathways.
  • Anticancer Properties : May inhibit receptor tyrosine kinases like EphA4, implicated in cancer progression.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. It has been investigated as a precursor for developing pharmaceuticals targeting inflammatory diseases and cancers.

Case Study Example :
Research indicates that modifications of this compound can enhance binding affinity to cancer-related targets, suggesting its potential in drug development for oncology.

Industry

In industrial applications, this compound is utilized in the production of organic semiconductors and specialty chemicals. Its unique properties allow for innovative uses in material science.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylthiophene-3-carboxylic acid: The free acid form without the hydrochloride salt.

    4-Amino-5-methylthiophene-3-carboxylic acid methyl ester: The esterified form of the compound.

    4-Aminosulfonyl-5-methylthiophene-3-carboxylic acid: A sulfonyl derivative with different chemical properties.

Uniqueness

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research applications .

Biological Activity

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various pathogens, and its cytotoxic properties against cancer cell lines.

  • Molecular Formula : C6H7NO2S·HCl
  • Molecular Weight : 193.65 g/mol

Thiophene derivatives, including this compound, interact with multiple biological targets. They are known to engage in various biochemical pathways, influencing processes such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction is significant in forming carbon-carbon bonds, which may play a role in the compound's pharmacological properties.
  • Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, likely due to its ability to disrupt microbial cellular processes.

Antimicrobial Activity

Research indicates that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Activity
Escherichia coli0.0195Moderate
Staphylococcus aureus0.0048Good
Candida albicans0.039Moderate

The minimum inhibitory concentration (MIC) values suggest that the compound has a strong potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have been evaluated against several human cancer cell lines. Notably, it has demonstrated significant cytotoxic effects:

Cell Line IC50 (µg/mL) Selectivity Index
MCF-7 (Breast Cancer)0.013High
MDA-MB-231 (Breast Cancer)0.056Moderate

The selectivity index indicates that the compound is particularly effective against breast cancer cell lines while maintaining lower toxicity to normal cells .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various thienopyrimidine derivatives, this compound was found to exhibit significant antiproliferative activity against MCF-7 and MDA-MB-231 cells with IC50 values of 0.013 µM and 0.056 µM, respectively .
  • Antimicrobial Testing : Another investigation tested the compound against a range of bacterial strains, confirming its effectiveness with MIC values indicating strong antibacterial activity against E. coli and S. aureus. This positions it as a potential candidate for developing new antimicrobial therapies .

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